2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions (MCRs). One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields . Another approach uses a one-pot tandem CuI-catalyzed C–N bond formation and intramolecular amidation reaction at 130°C in DMF .
Industrial Production Methods
the principles of green chemistry and high atom economy are often applied in the industrial synthesis of similar heterocyclic compounds to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the aromatic ring and pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can inhibit enzymes such as cyclooxygenase (COX) and dihydrofolate reductase (DHFR), which are involved in inflammatory and proliferative pathways.
Pathways Involved: It can modulate the expression of inflammatory mediators like prostaglandins and cytokines, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: Known for its antimicrobial activity.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: Selective COX-2 inhibitors with anti-inflammatory properties.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of a methoxyphenyl group and a pyridopyrimidine core, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H18N2O2 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-3-5-15-17-14(10-16(19)18(11)15)12-6-8-13(20-2)9-7-12/h6-11H,3-5H2,1-2H3 |
InChI Key |
BVODWPDCMSLRGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=NC(=CC(=O)N12)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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